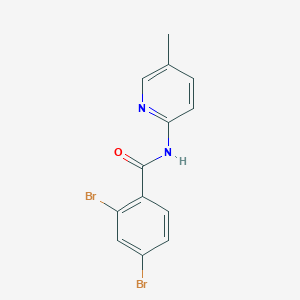![molecular formula C16H17N3O3S B260818 propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B260818.png)
propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyrazine carboxylic acid derivative under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiophene derivatives .
Scientific Research Applications
Propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of propyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
Propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it suitable for various applications in medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
propyl 2-(pyrazine-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-2-8-22-16(21)13-10-4-3-5-12(10)23-15(13)19-14(20)11-9-17-6-7-18-11/h6-7,9H,2-5,8H2,1H3,(H,19,20) |
InChI Key |
GRWFXUNZRQFWOO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B260736.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B260738.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-piperidin-1-ylacetamide](/img/structure/B260745.png)
![methyl (E)-2-[2-[[4-(diethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy]phenyl]-3-methoxyprop-2-enoate](/img/structure/B260746.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B260747.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B260748.png)
![ethyl 2-[(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B260749.png)
![(5E)-3-(butan-2-yl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B260750.png)
![(5Z)-5-[(2,5-dimethylphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B260753.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B260755.png)
![4-chloro-3-[(3-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B260756.png)

![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-methylhydrazinecarbothioamide](/img/structure/B260760.png)
![Methyl 2-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B260761.png)
